

Application Note: High-Resolution Metabolic Tracing of Choline-D13 in Mice

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Compound of Interest

Compound Name: Choline-D13 chloride

Cat. No.: B12414516

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Abstract & Scientific Rationale

Choline is a critical nutrient serving three distinct physiological roles: structural integrity (phospholipids), neurotransmission (acetylcholine), and one-carbon metabolism (methyl donation). While Choline-D9 (trimethyl-d9) is a common tracer, it fails to distinguish between intact choline incorporation (via the Kennedy pathway) and de novo methylation (via the PEMT pathway).

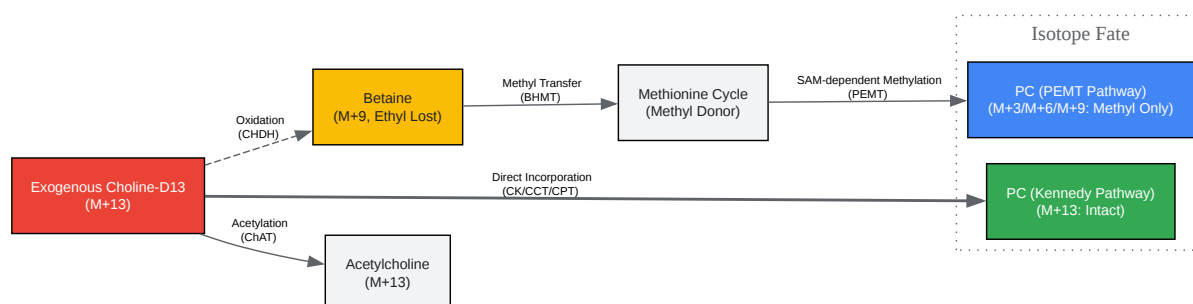
Choline-D13 Chloride (N,N,N-trimethyl-d9-ethyl-d4-ammonium chloride) is the superior tracer for comprehensive flux analysis. By labeling both the trimethylamine headgroup and the ethyl backbone, Choline-D13 allows researchers to differentiate:

- Direct Incorporation: Retention of the +13 mass shift (D9-methyl + D4-ethyl) in Phosphatidylcholine (PC).
- Methyl Donation: Loss of the ethyl backbone (D4) during oxidation to betaine, followed by the transfer of D3-methyl groups to endogenous phosphatidylethanolamine (PE).

This guide details a validated protocol for dosing, extraction, and LC-MS/MS analysis of Choline-D13 in mice, designed to ensure rigorous quantification of metabolic flux.

Physiological Basis & Pathway Map

The following Graphviz diagram illustrates the metabolic fate of Choline-D13 and how mass shifts allow pathway discrimination.



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Figure 1: Metabolic fate of Choline-D13.[1] Note that the Kennedy pathway preserves the full M+13 mass shift, while the PEMT pathway recycles only the methyl groups (M+3/M+6/M+9), allowing precise pathway deconvolution.

Experimental Design Strategy

Tracer Selection

- Compound: Choline-1,1,2,2-d4, N,N,N-trimethyl-d9 chloride.
- Chemical Purity: >98%.[2]
- Isotopic Enrichment: >99 atom % D.
- Form: Salt (Chloride). Note: Calculations must account for the chloride salt mass.

Dosing Regimens

Select the regimen based on the metabolic question:

Study Type	Route	Dose	Objective
Metabolic Flux	IP Bolus	50 mg/kg	Measure turnover rates (liver/plasma) over minutes to hours (0.5h – 6h).
Microbiome	Oral Gavage	50 mg/kg	Track conversion to TMA/TMAO by gut bacteria.
Accumulation	Dietary	15% of Total Choline	Long-term steady-state enrichment (Days/Weeks).

Expert Insight: For flux studies, a 50 mg/kg IP bolus is the "Gold Standard" (See Koc et al., 2002). It saturates the plasma pool sufficiently to drive tracer entry into tissues without inducing acute toxicity (LD50 is >300 mg/kg).

Protocol 1: Preparation & Administration

Reagents:

- **Choline-D13 Chloride** (Solid).
- Sterile Saline (0.9% NaCl).
- 0.22 µm Syringe Filter.

Step-by-Step:

- Calculate Mass:
 - Target Dose: 50 mg/kg.[3]
 - Mouse Weight: ~25 g.

- Dose per mouse: 1.25 mg.
- Concentration: Prepare a 10 mg/mL stock solution.
- Dissolution: Dissolve **Choline-D13 chloride** in sterile saline. Vortex until clear.
- Sterilization: Pass the solution through a 0.22 μm syringe filter into a sterile vial. Always prepare fresh on the day of the experiment to prevent de-deuteration or bacterial growth.
- Injection (IP):
 - Restrain the mouse manually.
 - Inject 5 μL per gram of body weight (e.g., 125 μL for a 25g mouse) into the lower right quadrant of the abdomen.
- Timing: Start the timer immediately upon injection.

Protocol 2: Sample Collection & Quenching

Criticality: Choline turnover is rapid. Metabolism must be quenched instantly to prevent post-mortem degradation of PC to free choline.

Step-by-Step:

- Anesthesia: At the designated timepoint (e.g., 60 min), anesthetize with Isoflurane.
- Blood Collection: Cardiac puncture into EDTA-coated tubes.[3] Centrifuge immediately (2000 x g, 10 min, 4°C) to separate plasma. Snap freeze plasma.
- Tissue Harvest:
 - Rapidly excise Liver (or Brain/Muscle).
 - Washing: Briefly rinse in ice-cold saline to remove blood choline.
 - Quenching: IMMEDIATELY clamp with Wollenberger tongs pre-cooled in liquid nitrogen (or drop directly into liquid N₂).

- Store at -80°C.

Protocol 3: Extraction (Modified Bligh-Dyer)

This method extracts both aqueous metabolites (Choline, Betaine) and organic lipids (PC, SM).

Reagents:

- Methanol (LC-MS grade).
- Chloroform (or Dichloromethane for safety).
- Water (LC-MS grade).
- Internal Standard (IS): Choline-D9 (if quantifying absolute levels) or rely on MPE.

Step-by-Step:

- Homogenization:
 - Add 50 mg frozen tissue to a bead beater tube.
 - Add 10 µL Internal Standard mix.
 - Add 400 µL Methanol/Water (2:0.8 v/v).
 - Homogenize (30 sec, 6000 rpm). Keep cool.
- Biphasic Partitioning:
 - Add 200 µL Chloroform. Vortex 30s.
 - Add 200 µL Water. Vortex 30s.
 - Centrifuge at 10,000 x g for 10 min at 4°C.
- Phase Collection:

- Upper Phase (Aqueous): Contains Choline, Betaine, CDP-Choline. Transfer to a fresh vial, dry under N₂ flow, reconstitute in 100 µL ACN/Water (9:1).
- Lower Phase (Organic): Contains PC, SM.[4] Transfer to a glass vial, dry under N₂, reconstitute in 200 µL Methanol/Chloroform (1:1).

Protocol 4: LC-MS/MS Analysis

System: Triple Quadrupole (QqQ) or Q-TOF. Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory for polar choline metabolites. C18 columns will not retain choline.

LC Conditions

- Column: Thermo Synchronis HILIC or Merck ZIC-pHILIC (100 x 2.1 mm, 1.7 µm).
- Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0 - 3.5).
- Mobile Phase B: Acetonitrile (100%).
- Gradient:
 - 0-2 min: 90% B (Isocratic hold).
 - 2-10 min: 90% -> 50% B.
 - 10-12 min: 50% B.
 - 12.1 min: 90% B (Re-equilibration).

MS Transitions (MRM)

The following transitions monitor the precursor ion to the characteristic trimethylamine fragment.

Analyte	Label	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Rationale
Choline	Endogenous (D0)	104.1	60.1	20-25	Loss of C ₂ H ₄ O (44 Da)
Choline	Tracer (D13)	117.2	69.1	20-25	Precursor (+13); Fragment (+9)
Betaine	Endogenous (D0)	118.1	59.1	25	Loss of Acetate
Betaine	Tracer (D9)	127.2	68.1	25	Derived from D13 Choline
PC (34:1)	Endogenous	760.6	184.1	35	Phosphocholine Headgroup
PC (34:1)	Tracer (D13)	773.7	197.2	35	D13- Phosphocholine Headgroup

Technical Note on D13 Transition: The Choline-D13 precursor is 117 (104 + 9 + 4). The fragmentation typically yields the trimethylamine cation.

- D0 Trimethylamine:

= 60.
- D13 Trimethylamine:

= 69.
- Verification: The ethyl chain (D4) is lost as the neutral fragment. Thus, the product ion for D13 is 69, distinct from D0 (60).

Data Analysis & Interpretation

Mole Percent Excess (MPE)

Calculate enrichment to normalize for pool size differences.

Flux Interpretation

- High D13-PC / Low D9-Betaine: Indicates preferential flux into phospholipid synthesis (growth/membrane expansion).
- High D9-Betaine: Indicates high oxidative flux (methyl donor demand).
- Appearance of D3/D6/D9-PC (without D13): Indicates recycling of methyl groups via the PEMT pathway. This is the specific advantage of using the D13 tracer.

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